molecular formula C12H12O5 B1610059 Methyl 2-acetoxy-5-acetylbenzoate CAS No. 61414-18-4

Methyl 2-acetoxy-5-acetylbenzoate

Cat. No. B1610059
CAS RN: 61414-18-4
M. Wt: 236.22 g/mol
InChI Key: CYYCWWDFSBYNQW-UHFFFAOYSA-N
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Description

Methyl 2-acetoxy-5-acetylbenzoate (MAB) is an organic compound that is used in a wide range of scientific research applications. It is a derivative of benzoic acid, and is a white crystalline solid with a melting point of approximately 110°C. MAB has been studied extensively in the laboratory, and its various properties and applications are of great interest to scientists.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study explores the metabolism of various chloroacetamide herbicides, focusing on their metabolic pathways and potential implications for human and rat liver microsomes. Although not directly related to Methyl 2-acetoxy-5-acetylbenzoate, the research provides a foundation for understanding how similar compounds might be metabolized and their potential effects on liver enzyme activity (Coleman et al., 2000).

Synthesis and Anticancer Evaluation

Another study investigates the synthesis and anticancer evaluation of certain derivatives, providing insights into the design and potential therapeutic applications of complex organic molecules. This research could be indirectly relevant for understanding the broader context of how compounds like Methyl 2-acetoxy-5-acetylbenzoate could be synthesized and evaluated for biological activity (Salahuddin et al., 2014).

Production of Phenylacetic Acid Derivatives

Research on the production of phenylacetic acid derivatives by Curvularia lunata in culture highlights the potential of microbial systems to produce chemically significant compounds. While not directly related to Methyl 2-acetoxy-5-acetylbenzoate, this study underscores the diversity of chemical compounds that can be derived from natural sources and their potential applications in scientific research (Varma et al., 2006).

Crystal Structures of Derivatives

A study on the crystal structures of various derivatives, including methyl 3,5-dimethylbenzoate, provides detailed insights into the molecular configurations of complex organic compounds. Understanding the crystal structures of such compounds can be crucial for their application in material science, drug design, and other areas of research (Ebersbach et al., 2022).

properties

IUPAC Name

methyl 5-acetyl-2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-7(13)9-4-5-11(17-8(2)14)10(6-9)12(15)16-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYCWWDFSBYNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456665
Record name methyl 2-acetoxy-5-acetylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61414-18-4
Record name methyl 2-acetoxy-5-acetylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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